molecular formula C16H26Br2S B115882 2,5-Dibromo-3-dodecylthiophene CAS No. 148256-63-7

2,5-Dibromo-3-dodecylthiophene

Cat. No. B115882
CAS RN: 148256-63-7
M. Wt: 410.3 g/mol
InChI Key: ZIZGNWAMVWNAJT-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-dodecylthiophene is a chemical compound with the empirical formula C16H26Br2S . It has a molecular weight of 410.25 . It is used as a polymerization tool and is a conducting polymer precursor .


Molecular Structure Analysis

The molecular structure of 2,5-Dibromo-3-dodecylthiophene can be represented by the SMILES string CCCCCCCCCCCCc1cc(Br)sc1Br . The InChI key for this compound is ZIZGNWAMVWNAJT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,5-Dibromo-3-dodecylthiophene is a liquid at 20°C . It has a density of 1.321 g/mL at 25°C and a boiling point of 135°C at 2.5 mmHg . The refractive index is 1.53 .

Scientific Research Applications

Organic Electronics

2,5-Dibromo-3-dodecylthiophene: is a valuable precursor in the synthesis of conducting polymers . These polymers are integral to organic electronics, particularly in the development of flexible displays , solar cells , and transistors . The compound’s long alkyl chain enhances solubility, facilitating the production of solution-processable materials .

Photovoltaic Devices

In the field of photovoltaics, 2,5-Dibromo-3-dodecylthiophene can be used to create donor materials for organic solar cells. Its thiophene core is known for its excellent electron-rich properties , which are crucial for efficient charge transfer mechanisms in solar energy conversion .

Sensing Applications

Thiophene derivatives like 2,5-Dibromo-3-dodecylthiophene are explored for their potential in chemical sensing . They can be incorporated into sensors that detect environmental pollutants or hazardous substances, owing to their selective binding and signal transduction capabilities .

Corrosion Inhibition

Research into the application of thiophene compounds in corrosion inhibition is ongoing2,5-Dibromo-3-dodecylthiophene could be used to develop coatings or additives that protect metals from corrosion, especially in harsh industrial environments .

Pharmaceutical Research

While not directly used in pharmaceuticals, thiophene derivatives are often key intermediates in drug synthesis2,5-Dibromo-3-dodecylthiophene may serve as a starting material for compounds with potential biological activity , leading to the development of new medications .

Safety and Hazards

2,5-Dibromo-3-dodecylthiophene is classified as an eye irritant, category 2 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

properties

IUPAC Name

2,5-dibromo-3-dodecylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26Br2S/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h13H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZGNWAMVWNAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=C(SC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

160096-78-6
Record name Thiophene, 2,5-dibromo-3-dodecyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160096-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10408038
Record name 2,5-Dibromo-3-dodecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-3-dodecylthiophene

CAS RN

148256-63-7
Record name 2,5-Dibromo-3-dodecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2,5-dibromo-3-dodecylthiophene used in the synthesis of poly(3-alkylthienylenevinylenes)?

A: 2,5-Dibromo-3-dodecylthiophene serves as a crucial monomer in the synthesis of poly(3-alkylthienylenevinylenes) through Stille polymerization. Its structure, featuring bromine atoms at the 2 and 5 positions, allows for polymerization reactions with organotin reagents like (E)-1,2-(bistributylstannyl)ethylene. This reaction leads to the formation of the polymer backbone while maintaining the desired alkyl side chain (dodecyl) for influencing the polymer's properties [].

Q2: What is the impact of regioregularity on the properties of poly(3-alkylthienylenevinylenes) synthesized using 2,5-dibromo-3-dodecylthiophene?

A: The research indicates that achieving high regioregularity in poly(3-alkylthienylenevinylenes) is crucial for obtaining desirable properties []. When 2,5-dibromo-3-dodecylthiophene undergoes Stille polymerization, it can potentially result in both regioregular and regiorandom polymer chains. The study found that Stille polymerization using this monomer led to a polymer that was at least 90% regioregular []. This high regioregularity likely contributes to improved properties such as enhanced conductivity and desirable packing morphology in the resulting polymer compared to its regiorandom counterparts.

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